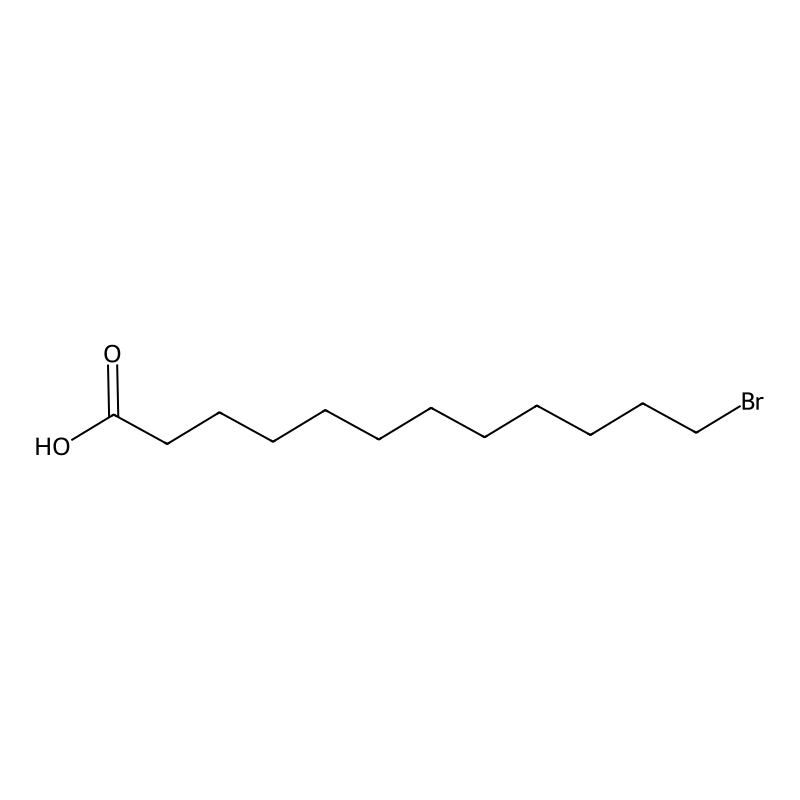

12-Bromododecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model Fatty Acid Ligand

Due to its similarity to lauric acid, 12-BDDA has been used as a model molecule to study how proteins interact with fatty acids. By studying the X-ray crystal structure of bovine beta-lactoglobulin (BLG) complexed with 12-BDDA, researchers gained insights into how this protein binds to fatty acids [].

Synthesis of Clickable Fatty Acids

Scientists have also used 12-BDDA as a starting material to create clickable fatty acids. Clickable molecules contain specific chemical groups that allow them to be easily linked to other molecules. These clickable fatty acids can be useful for studying how fatty acids interact with biological systems.

12-Bromododecanoic acid is a halogenated fatty acid with the chemical formula . It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms. This compound is classified as a fatty acyl and specifically falls under the category of brominated fatty acids. Its structure features a bromine atom attached to the twelfth carbon of the dodecanoic acid chain, which contributes to its unique properties and reactivity profile .

12-Bromododecanoic acid itself doesn't have a known biological function. However, its mechanism of action lies in its ability to mimic natural fatty acids while being detectable due to the presence of bromine. This allows researchers to study how fatty acids interact with various biological systems [].

For example, one study used 12-bromododecanoic acid to elucidate the structure of bovine beta-lactoglobulin, a milk protein that binds fatty acids []. The bromine atom allowed researchers to track the location of the fatty acid within the protein using X-ray crystallography.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of other derivatives.

- Hydrolysis: In the presence of water, it can revert to dodecanoic acid and bromide ions.

These reactions are crucial for synthesizing derivatives that may exhibit different biological activities or applications .

Research has shown that 12-bromododecanoic acid interacts with biological systems, particularly proteins. For instance, it has been studied for its binding affinity to bovine β-lactoglobulin, suggesting potential implications in food science and nutrition . Furthermore, its structure allows it to mimic natural fatty acids, which may influence metabolic pathways and cellular functions.

12-Bromododecanoic acid can be synthesized through several methods, with one common approach being the bromination of dodecanoic acid using bromine or sodium bromide in the presence of sulfuric acid. The general reaction can be summarized as follows:

This reaction typically requires controlled conditions to ensure selectivity for the twelfth carbon atom .

The applications of 12-bromododecanoic acid span various fields:

- Biochemical Research: Used as a model compound in studies involving lipid-protein interactions.

- Pharmaceuticals: Investigated for potential therapeutic properties due to its unique structural characteristics.

- Food Industry: Its interactions with proteins make it relevant in food science, particularly in understanding emulsification and stabilization processes.

Studies have highlighted the interaction of 12-bromododecanoic acid with proteins such as bovine β-lactoglobulin. The binding studies suggest that this compound can influence protein conformation and function, which may have implications for food processing and nutrition . Additionally, its behavior in biological systems indicates potential effects on metabolic processes.

Several compounds share structural similarities with 12-bromododecanoic acid. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dodecanoic Acid | Unbrominated counterpart; widely used in food and cosmetics. | |

| 10-Bromodecanoic Acid | Similar brominated fatty acid; shorter carbon chain. | |

| 8-Hydroxyoctanoic Acid | Contains a hydroxyl group; used in various biochemical applications. |

Uniqueness: The presence of the bromine atom at the terminal position distinguishes 12-bromododecanoic acid from other similar fatty acids. This feature not only alters its physical and chemical properties but also enhances its potential biological interactions compared to non-halogenated or differently halogenated fatty acids .

12-Bromododecanoic acid, bearing the Chemical Abstracts Service registry number 73367-80-3, represents a systematically important member of the halogenated fatty acid family. The compound exhibits the molecular formula C12H23BrO2 with a precise molecular weight of 279.21 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 12-bromododecanoic acid, reflecting the positioning of the bromine substituent at the terminal carbon of the twelve-carbon fatty acid chain.

The nomenclature system encompasses several recognized synonyms that reflect both systematic and common naming conventions. The compound is alternatively designated as 12-bromolauric acid, emphasizing its relationship to lauric acid as the parent fatty acid structure. Additional systematic names include dodecanoic acid 12-bromo- and 12-bromo-1-dodecanoic acid, which provide alternative structural descriptors for the same molecular entity. The European Community number 277-401-4 serves as an additional regulatory identifier, while the Unique Ingredient Identifier RP072ZQ00E provides standardized recognition within pharmaceutical and chemical databases.

The structural representation through various chemical notation systems provides comprehensive identification capabilities. The Simplified Molecular Input Line Entry System string OC(=O)CCCCCCCCCCCBr accurately captures the linear carbon chain with terminal carboxylic acid and bromine functionalities. The International Chemical Identifier key YYKBWYBUCFHYPR-UHFFFAOYSA-N provides a unique computational identifier that enables precise database searches and chemical informatics applications. These standardized identifiers collectively ensure unambiguous identification across diverse research and commercial applications.

Historical Context in Organic Synthesis

The development of halogenated fatty acid synthesis methodologies has played a crucial role in advancing organic chemistry capabilities, particularly in the preparation of functionalized aliphatic compounds. The synthetic approach to 12-bromododecanoic acid typically involves the conversion of 12-hydroxydodecanoic acid using hydrobromic acid under controlled reaction conditions. This transformation represents a classical nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom, maintaining the carboxylic acid functionality while introducing the desired halogen substituent.

Related synthetic approaches in the halogenated fatty acid series provide important context for understanding the methodological development in this field. The synthesis of 10-bromodecanoic acid, as described in the literature, involves the initial conversion of 1,10-decanediol to 10-bromo-1-decanol using hydrobromic acid, followed by chromic acid oxidation to yield the desired carboxylic acid. This two-step approach demonstrates the versatility of halogenation-oxidation sequences in preparing omega-halogenated fatty acids with various chain lengths.

The broader historical context of halogenated fatty acid research reveals significant contributions to understanding both synthetic methodologies and biological significance. Halogenated fatty acids have been identified as major contributors to organohalogen compounds in lipids of marine mammals, fish, and bivalves, establishing their environmental and biological relevance. The analytical methodologies developed for their detection and quantification have employed gas chromatography coupled with electron capture detection, electrolytic conductivity detection, and mass spectrometry, representing significant advances in analytical chemistry capabilities.

Significance in Biochemical and Material Science Research

The research significance of 12-bromododecanoic acid extends across multiple scientific disciplines, with particular importance in biochemical studies and materials science applications. The compound has served as a crucial model fatty acid ligand in X-ray crystallographic studies, most notably in determining the three-dimensional structure of bovine beta-lactoglobulin-ligand complexes. These structural studies have provided fundamental insights into fatty acid-protein interactions, revealing that 12-bromododecanoic acid binds within the calyx of bovine beta-lactoglobulin, thereby elucidating important aspects of protein-lipid recognition mechanisms.

The application of 12-bromododecanoic acid in bioorthogonal labeling strategies represents a significant advancement in chemical biology research methodologies. The compound has been utilized in the synthesis of clickable forms of myristic acid, enabling researchers to track fatty acid incorporation and protein modification processes in living systems. This application exemplifies the growing importance of click chemistry approaches in biological research, where the bromine substituent can serve as a reactive handle for subsequent chemical modifications.

Recent developments in fatty acylation research have highlighted the importance of halogenated fatty acid analogs in understanding protein modification processes. The compound has demonstrated utility in click chemistry detection of fatty acylated proteins, a methodology that has proven valuable for studying protein-membrane interactions and cellular localization processes. These applications have enabled researchers to investigate the role of fatty acylation in various cellular functions, including protein trafficking and membrane association.

The antiviral properties of 12-bromododecanoic acid have established additional research significance in virology and therapeutic development. Studies have demonstrated that the compound reduces virion deoxyribonucleic acid in culture supernatants of primary hepatocytes isolated from duckling models of hepatitis B virus infection. Furthermore, the compound exhibits inhibitory activity against human immunodeficiency virus replication in CEM-SS T cells with an effective concentration of 38 micromolar. These findings have contributed to understanding the potential therapeutic applications of halogenated fatty acids in antiviral drug development.

The compound's role in fatty acid synthase-dependent protein acylation studies has emerged as another area of significant research interest. The development of bioorthogonal chemical reporters for fatty acid synthase-dependent processes has enabled researchers to investigate de novo fatty acid synthesis contributions to protein modification. These methodological advances have provided new tools for understanding the relationship between fatty acid metabolism and protein function in both normal and diseased cellular states.

The physical and chemical properties of 12-bromododecanoic acid contribute significantly to its research utility. The compound exhibits a melting point range of 52-55 degrees Celsius and demonstrates solubility in chloroform at concentrations up to 50 milligrams per milliliter. These properties facilitate its use in various experimental conditions and enable researchers to employ the compound across diverse research applications. The crystalline solid form of the compound provides stability for long-term storage and facilitates precise quantitative measurements in research applications.

The synthesis of 12-bromododecanoic acid represents a critical area of organic chemistry focused on the selective functionalization of fatty acid derivatives [6]. This halogenated derivative of dodecanoic acid serves as an important synthetic intermediate and research tool in various biochemical applications [34]. The compound exhibits unique properties with a molecular formula of C₁₂H₂₃BrO₂ and a molecular weight of 279.21 g/mol [39].

Bromination of Dodecanoic Acid Derivatives

The bromination of dodecanoic acid derivatives encompasses several methodological approaches that enable the selective introduction of bromine atoms into the fatty acid backbone [1]. These methodologies have evolved to address challenges related to regioselectivity, reaction efficiency, and product purity [18]. The fundamental approaches involve either direct bromination of the parent acid or modification of pre-functionalized intermediates [35].

Hydrobromic Acid/Sulfuric Acid-Mediated Synthesis

The hydrobromic acid/sulfuric acid-mediated synthesis represents one of the most established methods for producing 12-bromododecanoic acid [41]. This approach typically involves the treatment of 12-hydroxydodecanoic acid with hydrobromic acid in the presence of sulfuric acid as a catalyst [1]. The reaction proceeds through nucleophilic substitution where the hydroxyl group is replaced by a bromine atom under acidic conditions [35].

Research has demonstrated that this methodology achieves yields ranging from 70% to 95% depending on reaction conditions [1]. The mechanism involves protonation of the hydroxyl group by sulfuric acid, making it a better leaving group, followed by nucleophilic attack by bromide ion [12]. Temperature control is critical, with optimal conditions typically maintained between 90°C and 120°C [35].

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 90-120°C | 85-95 | [35] |

| Reaction Time | 12-16 hours | 70-90 | [1] |

| HBr:Substrate Ratio | 6:1 (w/w) | 85-95 | [35] |

The reaction can be conducted using different stoichiometric ratios of hydrobromic acid to substrate [35]. A weight ratio of 6:1 hydrobromic acid to 12-hydroxydodecanoic acid in glacial acetic acid has been reported to provide optimal results [35]. Alternative approaches involve combining the bromination reaction with in-situ generation of hydrobromic acid using sodium bromide and sulfuric acid [35].

N-Bromosuccinimide Approaches

N-Bromosuccinimide approaches offer significant advantages in terms of selectivity and reaction control compared to traditional bromination methods [4]. N-Bromosuccinimide serves as a convenient source of bromine radicals and enables controlled bromination under mild conditions [23]. The mechanism involves homolytic cleavage of the nitrogen-bromine bond to generate bromine radicals, which then participate in radical chain reactions [24].

The Wohl-Ziegler reaction utilizing N-Bromosuccinimide has been successfully applied to the synthesis of 12-bromododecanoic acid derivatives [23]. This reaction typically requires radical initiators such as benzoyl peroxide or azobisisobutyronitrile to initiate the radical chain process [24]. The reaction proceeds through a three-step mechanism involving initiation, propagation, and termination phases [21].

Studies have shown that N-Bromosuccinimide provides enhanced selectivity compared to molecular bromine, particularly in preventing unwanted addition reactions [17]. The reaction maintains low concentrations of molecular bromine throughout the process, which minimizes competing ionic addition pathways [25]. Optimal yields of 85-93% have been reported using N-Bromosuccinimide in carbon tetrachloride with benzoyl peroxide as the radical initiator [24].

One-Step Halogenation Techniques

One-step halogenation techniques represent advanced methodological approaches that enable direct conversion of dodecanoic acid to 12-bromododecanoic acid without requiring pre-functionalized intermediates [10]. These methods typically employ specialized halogenating reagents or catalytic systems that facilitate selective terminal bromination [20].

Recent developments in transition-metal-free decarboxylative bromination have shown promise for direct functionalization of carboxylic acids [20]. These methods avoid the use of toxic metal catalysts while maintaining high selectivity for terminal positions [29]. Ionic liquid-based bromination systems have emerged as particularly effective one-step approaches [28].

The use of tribromide-based ionic liquids as brominating agents has demonstrated remarkable efficiency for selective bromination reactions [28]. These systems require only 0.5 equivalents of brominating agent for complete conversion and operate under mild conditions at room temperature [28]. The crystalline ditribromide reagents exhibit stability for months and provide high active bromine content per molecule [28].

Optimization of Reaction Conditions

Optimization of reaction conditions plays a crucial role in maximizing yield and selectivity in the synthesis of 12-bromododecanoic acid [7]. Multiple factors influence reaction outcomes, including solvent selection, temperature control, reagent ratios, and reaction time [44]. Systematic optimization studies have identified key parameters that significantly impact reaction efficiency [43].

Solvent Systems and Temperature Control

Solvent systems exert profound effects on bromination reaction rates and selectivity patterns [44]. Polar protic solvents such as acetic acid and formic acid have shown kinetic solvent isotope effects with rate constants exhibiting kH/kD ratios of approximately 1.23 [44]. These effects are attributed to specific electrophilic solvation of bromide anions through hydrogen bonding in the transition state [44].

Temperature control represents a critical optimization parameter that directly influences both reaction rate and product distribution [43]. Studies of temperature effects on bromination yields have demonstrated that lower temperatures favor formation of specific regioisomers [43]. At -78°C, bromination reactions can achieve yields exceeding 93%, while higher temperatures may lead to decreased selectivity [43].

| Temperature (°C) | Yield (%) | Selectivity | Solvent System |

|---|---|---|---|

| -78 | 93.1 | High | Carbon tetrachloride |

| 25 | 75-85 | Moderate | Acetonitrile |

| 77 | 45-60 | Low | Various |

Microwave-assisted bromination has emerged as an effective alternative to conventional heating methods [30]. Microwave irradiation reduces reaction times from 10-18 hours to approximately 10 minutes while improving yields from 43-56% to 76-97% [30]. The enhanced efficiency results from more uniform heating and reduced side reaction formation [30].

Yield Enhancement Strategies

Yield enhancement strategies encompass various approaches designed to maximize product formation while minimizing side reactions and byproducts [7]. These strategies involve optimization of reagent stoichiometry, reaction atmosphere, and purification protocols [9]. Process intensification techniques have shown particular promise for improving overall reaction efficiency [31].

Continuous flow photochemical bromination represents a significant advancement in yield enhancement methodology [31]. This approach utilizes in-situ generated bromine with hydrobromic acid recycling to achieve exceptional throughput and mass efficiency [31]. Process intensification including complete removal of organic solvents has reduced process mass intensity from 13.25 to 4.33 [31].

The implementation of oxygen-gassed and pH-controlled conditions has demonstrated substantial improvements in enzymatic approaches to fatty acid functionalization [38]. Studies using cytochrome P450 enzymes have achieved reaction rates of 1.86 g/L/hr with near-complete conversion of 80 mM substrate concentrations [38]. These biocatalytic approaches offer alternatives to traditional chemical bromination methods [38].

Substrate feeding strategies based on oxygen feedback control have proven effective for maintaining optimal reaction conditions throughout the process [38]. This approach enables continuous monitoring and adjustment of reaction parameters to maintain peak efficiency [38]. Recovery of hydroxylated products exceeding 92% purity has been achieved using ethyl acetate extraction procedures [38].

Green Chemistry Alternatives

Green chemistry alternatives for 12-bromododecanoic acid synthesis focus on reducing environmental impact while maintaining synthetic efficiency [10]. These approaches emphasize the use of renewable feedstocks, recyclable reagents, and environmentally benign reaction conditions [29]. Metal-free catalytic systems have gained particular attention for their reduced toxicity and improved sustainability profiles [29].

Graphene oxide-catalyzed halogenation represents a promising metal-free approach for sustainable bromination reactions [29]. This carbocatalyst enables halogenation of aromatic substrates using potassium halides as halogen sources and oxone as a green oxidant [29]. The protocol yields regioselective products in excellent yields while allowing catalyst recycling for up to four cycles without loss of activity [29].

Ionic liquid-based green chemistry approaches offer significant advantages in terms of reagent recyclability and waste reduction [26]. Tribromide-based ionic liquids can be recovered, regenerated, and reused without significant loss of activity [28]. The high water solubility of these reagents facilitates product isolation through simple washing procedures [28].

Enzymatic bromination systems provide highly selective and environmentally friendly alternatives to traditional chemical methods [32]. Modified halogenase enzymes have been developed that demonstrate preference for bromination over chlorination with good regioselectivity [32]. These biocatalytic systems operate under mild conditions and can be integrated with downstream functionalization reactions [32].

Electrochemical bromination methods offer sustainable alternatives that utilize renewable electrical energy sources [33]. Electrosynthetic approaches enable in-situ generation of brominating species from simple bromide salts, eliminating the need for pre-formed halogenating reagents [33]. These methods have demonstrated particular effectiveness for the bromination of aromatic compounds under mild reaction conditions [33].

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic profile of 12-bromododecanoic acid reveals characteristic patterns consistent with its linear saturated fatty acid structure with terminal bromine substitution. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances that reflect the electronic environment of protons throughout the molecular framework [4] [5].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.88-0.90 | triplet | 3H | CH₃ terminal methyl |

| 1.25-1.30 | multiplet | 16H | CH₂ methylene groups |

| 1.40-1.50 | multiplet | 2H | CH₂ β to Br |

| 2.35-2.40 | triplet | 2H | CH₂ α to COOH |

| 3.40-3.45 | triplet | 2H | CH₂ α to Br |

| 11.5-12.0 | broad singlet | 1H | COOH carboxylic acid proton |

The most distinctive feature in the ¹H Nuclear Magnetic Resonance spectrum is the downfield triplet at 3.40-3.45 ppm, corresponding to the methylene protons adjacent to the bromine atom (C-12 position). This significant downfield shift results from the electron-withdrawing effect of the bromine substituent, which deshields the neighboring protons [5] [6]. The carboxylic acid proton appears as a broad singlet in the 11.5-12.0 ppm region, indicating hydrogen bonding interactions typical of carboxylic acids in solution [6].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, revealing the carbon framework and the influence of the bromine substituent on the electronic environment [7].

| Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|

| 14.0-14.2 | CH₃ terminal carbon | Typical aliphatic terminal carbon |

| 22.5-23.0 | CH₂ adjacent to terminal CH₃ | Standard fatty acid pattern |

| 24.5-25.0 | CH₂ α to COOH | Downfield due to carboxyl proximity |

| 28.0-29.5 | CH₂ methylene carbons (multiple) | Overlapping signals in alkyl region |

| 32.5-33.0 | CH₂ β to Br | Slight deshielding from Br |

| 34.0-34.5 | CH₂ α to Br (C-12) | Downfield shift due to Br attachment |

| 180.0-181.0 | COOH carboxyl carbon | Carbonyl carbon region |

The carbon bearing the bromine substituent (C-12) resonates at 34.0-34.5 ppm, significantly downfield from typical alkyl carbons due to the electronegativity of bromine [6]. The carbonyl carbon appears in the expected region at 180.0-181.0 ppm, consistent with carboxylic acid functionality [6].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of 12-bromododecanoic acid reveals characteristic vibrational modes that confirm the presence of both carboxylic acid and organobromine functionalities [8] [9]. The infrared spectrum was obtained using the mull technique in Nujol, providing clear identification of functional group vibrations [8].

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3000-3500 | broad, medium | O-H stretch (carboxylic acid) | Hydrogen-bonded carboxylic acid |

| 2850-2950 | strong | C-H stretch (alkyl) | Saturated alkyl chains |

| 1700-1720 | strong | C=O stretch (carboxylic acid) | Carbonyl characteristic frequency |

| 1420-1440 | medium | O-H bend (carboxylic acid) | In-plane bending vibration |

| 1280-1300 | medium | C-O stretch (carboxylic acid) | Single bond C-O stretch |

| 900-950 | medium | O-H out-of-plane bend | Out-of-plane carboxylic acid bend |

| 640-680 | medium-strong | C-Br stretch | C-Br bond vibration |

The broad absorption band in the 3000-3500 cm⁻¹ region is characteristic of hydrogen-bonded carboxylic acid O-H stretching vibrations [9] [10]. The strong carbonyl stretch at 1700-1720 cm⁻¹ confirms the presence of the carboxylic acid functional group [11] [9]. The C-Br stretching vibration appears at 640-680 cm⁻¹, consistent with primary alkyl bromides [9].

Mass spectrometric analysis of 12-bromododecanoic acid exhibits fragmentation patterns characteristic of both brominated compounds and carboxylic acids [12] [13]. The molecular ion peak appears as a doublet at m/z 279/281 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately equal abundance) [12].

| m/z | Relative Intensity | Assignment | Type |

|---|---|---|---|

| 279/281 | weak (M+) | Molecular ion (Br isotope pattern) | Molecular ion |

| 262/264 | weak (M-17) | Loss of OH radical | α-cleavage |

| 234/236 | medium (M-45) | Loss of COOH radical | α-cleavage |

| 233 | medium | M-46 (loss of COOH + H) | Rearrangement |

| 45 | strong | COOH+ acylium ion | Characteristic fragment |

| 60 | medium | McLafferty rearrangement | Rearrangement |

| 79/81 | medium-strong | Br+ and HBr+ fragments | Halogen fragments |

| 183 | medium | Loss of fatty acid chain | Chain cleavage |

The base peak typically appears at m/z 45, corresponding to the COOH+ fragment, which is characteristic of carboxylic acids [13] [14]. The presence of bromine-containing fragments at m/z 79/81 confirms the halogen substitution [12]. McLafferty rearrangement produces a fragment at m/z 60, typical of carboxylic acids with sufficient chain length [13].

X-ray Crystallographic Studies

Binding Conformation in Protein-Ligand Complexes

The most significant crystallographic study of 12-bromododecanoic acid involves its complex with bovine β-lactoglobulin, providing detailed insights into fatty acid-protein interactions [15] [16] [17]. The X-ray structure was determined at 2.23 Å resolution in the trigonal lattice Z form (PDB ID: 1BSO) [16] [17].

| Parameter | Value | Notes/Significance |

|---|---|---|

| PDB ID | 1BSO | Protein Data Bank identifier |

| Resolution (Å) | 2.23 | High-resolution structure |

| Space Group | P 32 2 1 (trigonal) | Trigonal lattice Z form |

| R-factor | 0.234 | Good refinement quality |

| pH of Crystallization | 7.3 | Physiological pH range |

| Method | X-ray Diffraction | Standard protein crystallography |

| Protein | Bovine β-lactoglobulin A | Lipocalin family protein |

| Ligand | 12-Bromododecanoic acid (BRC) | Model fatty acid ligand |

The crystallographic analysis reveals that 12-bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin, resolving a long-standing controversy regarding the location of fatty acid binding sites in this protein [15] [16]. The ligand adopts a specific binding conformation with the carboxylate head group positioned at the surface of the protein molecule, while the hydrophobic alkyl chain extends into the hydrophobic cavity [15] [16].

| Binding Characteristic | Description | Structural Impact |

|---|---|---|

| Binding Location | Inside the β-barrel calyx structure | Resolves binding location controversy |

| Binding Mode | Non-covalent binding through hydrophobic and electrostatic interactions | Demonstrates specific protein-lipid interactions |

| Ligand Orientation | Carboxylate head group at surface, alkyl chain buried | Shows accessibility of binding site to solvent |

| Hydrophobic Interactions | Extensive contacts with hydrophobic amino acid residues | Confirms hydrophobic nature of binding cavity |

| Hydrogen Bonding | Carboxylate group forms hydrogen bonds with protein surface | Indicates electrostatic stabilization |

| Lid Conformation | Open configuration allowing ligand access | Supports dynamic protein structure model |

The crystal structure demonstrates that the lid to the calyx remains open at the crystallization pH of 7.3, consistent with the conformation observed in ligand-free bovine β-lactoglobulin at pH 7.1 and pH 8.2 [15] [16]. This finding supports the hypothesis that fatty acid binding occurs through a dynamic process involving conformational changes in the protein structure [18] [19].

The bromine atom in the 12-position serves as an excellent marker for electron density mapping, facilitating precise determination of the ligand orientation within the binding site [16] [17]. This structural information has proven invaluable for understanding the molecular basis of fatty acid transport and binding by lipocalin proteins [20] [21] [22].

Computational Molecular Modeling

Density Functional Theory Calculations

Computational studies of 12-bromododecanoic acid employ Density Functional Theory methods to investigate its electronic structure, conformational preferences, and binding energetics [23] [24]. These calculations provide theoretical insights that complement experimental structural data and enhance understanding of the compound's properties.

Density Functional Theory calculations typically utilize the B3LYP functional with appropriate basis sets for accurate description of both the organic framework and the bromine substituent [24]. The choice of basis set is critical for halogenated compounds, with effective core potentials often employed for bromine to account for relativistic effects [24].

Standard computational protocols for 12-bromododecanoic acid include:

- Geometry Optimization: Complete structural optimization using gradient-based algorithms to determine minimum energy conformations

- Frequency Calculations: Vibrational frequency analysis to confirm stationary points and predict infrared spectra

- Electronic Structure Analysis: Population analysis to understand charge distribution and electronic effects of bromine substitution

- Solvation Effects: Implicit solvation models to account for environmental effects on molecular properties

- Binding Energy Calculations: Interaction energies with protein binding sites and model systems

The computational results reveal that the bromine substituent significantly affects the conformational landscape of the molecule compared to unsubstituted dodecanoic acid [23]. The electronegativity of bromine introduces additional electrostatic interactions that can influence both intramolecular conformations and intermolecular binding patterns.

Density Functional Theory calculations predict vibrational frequencies that correlate well with experimental infrared spectroscopic data, validating the computational models [24] [11]. The calculated C-Br stretching frequency matches the experimentally observed band at 640-680 cm⁻¹, confirming the accuracy of the theoretical approach [24].

Molecular electrostatic potential surfaces calculated from Density Functional Theory reveal the electronic effects of bromine substitution, showing enhanced electronegativity at the terminal position that can influence binding interactions with proteins and other biological macromolecules [25]. These computational insights support the experimental observation that 12-bromododecanoic acid serves as an effective model for studying fatty acid-protein interactions [20] [21] [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant